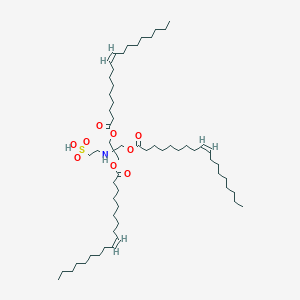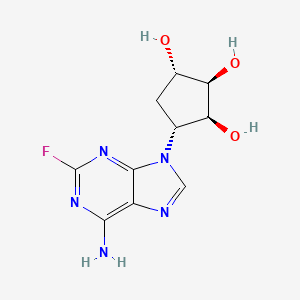
4-Acetamido-2-amino-6-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-2-amino-6-nitrotoluene is a member of the class of amino-nitrotoluenes that is 2-amino-6-nitrotoluene bearing an additional acetamido group at position 4. It has a role as a xenobiotic metabolite. It is an amino-nitrotoluene, a member of acetamides and an aromatic amide.
4-Acetamido-2-amino-6-nitrotoluene belongs to the class of organic compounds known as acetanilides. These are organic compounds containing an acetamide group conjugated to a phenyl group. 4-Acetamido-2-amino-6-nitrotoluene is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Biotransformation and Environmental Implications
4-Acetamido-2-amino-6-nitrotoluene emerges as a product of microbial transformation of 2,4-dinitrotoluene, demonstrating its relevance in environmental bioremediation processes. This compound was identified among other transformation products by Mucrosporium sp., showcasing its potential in mitigating environmental contaminants (McCormick, Cornell, & Kaplan, 1978).
Chemical Synthesis and Kinetics
Research on the monoacetylation of 2,4-diamino-6-nitrotoluene provides insights into the formation and structure of 4-acetamido-2-amino-6-nitrotoluene. This study is crucial for understanding the kinetics and chemical properties of related compounds (Foster, 1952).
Role in Biological Systems
4-Acetamido-2-amino-6-nitrotoluene has been noted in the context of hemoglobin adducts in workers exposed to nitrotoluenes. Its presence in biological systems underscores the importance of monitoring such compounds for occupational health and safety (Jones et al., 2004).
TNT Metabolism
Studies on the metabolism of 2,4,6-trinitrotoluene (TNT) by Clostridium acetobutylicum have identified 4-acetamido-2-amino-6-nitrotoluene as a possible metabolite, highlighting its role in the biodegradation of explosive compounds (Hughes et al., 1998).
Biodegradation and Treatment of Contaminants
Research on the sediment-mediated reduction of 2,4,6-Trinitrotoluene and the fate of resulting aromatic (poly)amines includes 4-acetamido-2-amino-6-nitrotoluene. This work is vital for understanding how such compounds behave in environmental settings, especially in contaminated sites (Elovitz & Weber, 1999).
properties
Product Name |
4-Acetamido-2-amino-6-nitrotoluene |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
N-(3-amino-4-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H11N3O3/c1-5-8(10)3-7(11-6(2)13)4-9(5)12(14)15/h3-4H,10H2,1-2H3,(H,11,13) |
InChI Key |
VVBFFAYCAFLAAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1243009.png)


![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)


![2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)

![(1S,7R)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)

